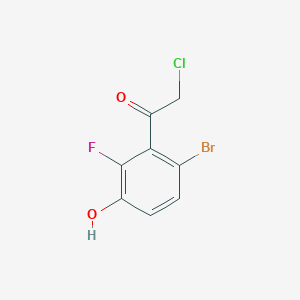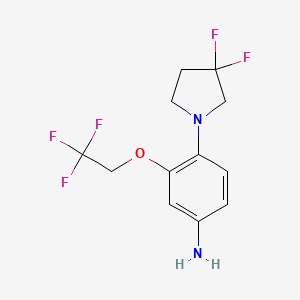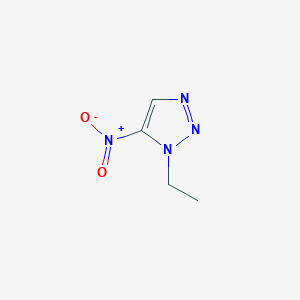
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core with bromine atoms at the 6th and 7th positions, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 4th position. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-cyclopropylquinoline, followed by the introduction of the carboxylic acid group at the 4th position. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atoms at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents at the 6th and 7th positions.
Aplicaciones Científicas De Investigación
6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline core play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethylquinoline-2,3-dicarboxylic Acid: Another quinoline derivative with methyl groups at the 6th and 7th positions and carboxylic acid groups at the 2nd and 3rd positions.
6,7-Dichloro-2-cyclopropylquinoline-4-carboxylic Acid: Similar to 6,7-Dibromo-2-cyclopropylquinoline-4-carboxylic Acid but with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to other halogenated quinoline derivatives. The cyclopropyl group also adds to its uniqueness by influencing the compound’s steric and electronic properties.
Propiedades
Fórmula molecular |
C13H9Br2NO2 |
|---|---|
Peso molecular |
371.02 g/mol |
Nombre IUPAC |
6,7-dibromo-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9Br2NO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18) |
Clave InChI |
ROIRMYZWLLYSDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)

![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)



